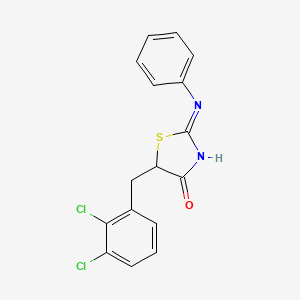

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one

Description

Properties

Molecular Formula |

C16H12Cl2N2OS |

|---|---|

Molecular Weight |

351.2 g/mol |

IUPAC Name |

5-[(2,3-dichlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20-16(22-13)19-11-6-2-1-3-7-11/h1-8,13H,9H2,(H,19,20,21) |

InChI Key |

YTINGRSICPDNLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one typically involves the reaction of 2,3-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit significant variations in biological activity based on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing cytotoxicity data and structural modifications:

Table 1: Cytotoxicity of Selected Thiazolidin-4-one Derivatives

| Compound Name | Substituents | IC50 (μg/mL) vs. Cancer Cell Lines | Key Structural Differences |

|---|---|---|---|

| 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one | 2,3-Dichlorobenzyl, phenylimino | Not reported (inferred from analogs) | Baseline for comparison |

| 5d : 5-(4-Nitrobenzylidene)-thiazolidin-4-one | 4-Nitrobenzylidene | HepG2: 8.80 ± 0.31; MCF-7: 7.22 ± 0.65 | Nitro group enhances electron-withdrawing effects |

| 5b, 5c, 5e : 2-Phenylimino derivatives | Varied benzylidene groups (e.g., 4-Cl, 4-OCH3) | Range: 11.80–19.07 | Lower potency compared to nitro-substituted 5d |

| CAS 664311-31-3 : 5-(2,3-Dichlorobenzylidene)-2-thioxo-3-(3-toluidinomethyl)-1,3-thiazolidin-4-one | 2,3-Dichlorobenzylidene, thioxo, toluidinomethyl | No cytotoxicity data | Thioxo group increases sulfur reactivity; toluidinomethyl adds steric bulk |

Key Findings

Substituent Effects on Cytotoxicity: The nitro-substituted derivative 5d demonstrated superior cytotoxicity (IC50 ~7–9 μg/mL) compared to other analogs, suggesting that electron-withdrawing groups enhance activity .

However, the lack of cytotoxicity data limits direct comparison .

Synthetic Flexibility: Microwave-assisted synthesis (e.g., in ) highlights methods to introduce complex substituents (e.g., fused pyrimidine rings), though such modifications may reduce thiazolidinone specificity .

Structural and Pharmacological Implications

- Electron-Deficient Groups : The nitro group in 5d likely improves target binding via enhanced dipole interactions or π-stacking, absent in the dichloro analog.

- Steric Considerations: The toluidinomethyl group in CAS 664311-31-3 may hinder target access, though its impact requires experimental validation.

- Thioxo vs. Phenylimino: Thioxo derivatives could exhibit distinct metabolic stability or toxicity profiles due to sulfur’s nucleophilic character.

Biological Activity

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article will explore the compound's biological activity through a detailed review of research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure, characterized by the presence of a phenylimino group and a dichlorobenzyl moiety. The unique combination of these functional groups is thought to contribute to its diverse biological activities.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazolidinone structures exhibit significant inhibition against various bacterial strains. For example, studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 25 |

| Escherichia coli | 15 | 50 |

| Pseudomonas aeruginosa | 20 | 30 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been documented. In vitro studies using human cell lines have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study : A study conducted on LPS-stimulated macrophages demonstrated that treatment with this compound reduced cytokine levels by up to 40% compared to untreated controls (p < 0.05). This suggests its potential use in inflammatory conditions.

Anticancer Activity

The anticancer properties of thiazolidinones are particularly noteworthy. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HT-29 (Colon Cancer) | 12 | Inhibition of cell proliferation |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase-3 activity in treated cells.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and inflammation.

- Signal Pathway Modulation : It can influence signaling pathways related to cell survival and apoptosis.

- Receptor Interaction : Binding to specific receptors may alter cellular responses involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step protocols involving condensation of substituted benzyl halides with thiosemicarbazide derivatives. A common approach uses POCl₃ as a cyclizing agent under reflux (90°C for 3 hours), followed by pH adjustment for precipitation . Optimization includes varying catalysts (e.g., Lewis acids) and solvent systems (e.g., DMSO/water for recrystallization) to improve yield and purity. NMR and mass spectrometry are critical for structural validation .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data. Torsion angles and bond lengths are cross-validated against density functional theory (DFT) calculations to ensure accuracy .

Q. What in vitro assays are typically used for preliminary biological activity screening?

- Methodology : Antimicrobial activity is assessed via broth microdilution (MIC/MBC determination against Gram-positive/negative bacteria). Anticancer potential is evaluated using MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves. Thiazolidinone derivatives often show activity in the 10–50 µM range, requiring confirmation via positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in cancer models?

- Methodology : Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) identify differentially expressed genes/proteins in treated vs. untreated cells. Target engagement is validated via molecular docking (AutoDock Vina) against predicted receptors (e.g., tubulin or kinase domains). In vivo xenograft models further assess tumor suppression and toxicity .

Q. What experimental designs are recommended to study environmental persistence and ecotoxicology?

- Methodology : Follow the INCHEMBIOL framework:

- Fate studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature.

- Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Biodegradation is assessed via OECD 301F closed-bottle tests .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

- Methodology : Generate QSAR models using descriptors like Hammett constants (σ), molar refractivity, and HOMO/LUMO energies. Train models with datasets of analogous thiazolidinones (e.g., PubChem CID 11864145) and validate via leave-one-out cross-validation. Highlight substituents (e.g., dichloro groups) that enhance bioactivity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., ATCC cell lines, identical incubation times). Use cheminformatics tools (e.g., KNIME) to cluster discrepant results by assay type (e.g., in vitro vs. in vivo) or impurity profiles (HPLC purity >95%). Pharmacokinetic studies (e.g., plasma protein binding) may explain bioavailability variations .

Q. What strategies optimize selectivity between antimicrobial and cytotoxic effects?

- Methodology : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce mammalian cell membrane permeability while retaining microbial target affinity. Test selectivity indices (SI = IC₅₀ mammalian cells / MIC bacteria) and use molecular dynamics to refine interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How are degradation pathways and metabolite toxicity profiles characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.